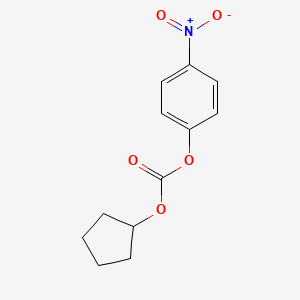

Cyclopentyl 4-nitrophenyl carbonate

Description

BenchChem offers high-quality Cyclopentyl 4-nitrophenyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 4-nitrophenyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H13NO5 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

cyclopentyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C12H13NO5/c14-12(17-10-3-1-2-4-10)18-11-7-5-9(6-8-11)13(15)16/h5-8,10H,1-4H2 |

InChI Key |

TYGCBNNJAFOHKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Characterization Guide: Cyclopentyl 4-nitrophenyl carbonate (Poc-ONp)

[1]

Executive Summary

Cyclopentyl 4-nitrophenyl carbonate (CAS: 106622-03-3), often abbreviated as Poc-ONp , is a mixed carbonate reagent used primarily in organic synthesis and peptide chemistry.[1] It serves as a highly reactive electrophile for introducing the cyclopentyloxycarbonyl (Poc) protecting group to amines and alcohols.[1]

Unlike the symmetric bis(4-nitrophenyl) carbonate, this reagent is "hemi-activated."[1] It contains one stable alkoxy group (cyclopentyl) and one good leaving group (p-nitrophenolate).[1] This structural asymmetry allows for the controlled formation of carbamates (Poc-protected amines) under mild conditions, avoiding the formation of urea byproducts often seen with more aggressive reagents like phosgene.[1]

This guide provides a rigorous characterization framework, synthesis logic, and functional validation protocols for researchers utilizing Poc-ONp.[1]

Chemical Identity & Structural Logic[1][2][3]

The utility of Poc-ONp lies in its "warhead" structure.[1] The carbonate carbonyl is flanked by a cyclopentyl ether (electron-donating, stabilizing) and a p-nitrophenyl ether (electron-withdrawing, activating).[1]

| Property | Data |

| IUPAC Name | Cyclopentyl (4-nitrophenyl) carbonate |

| Common Abbreviation | Poc-ONp |

| CAS Registry Number | 106622-03-3 |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Physical State | Solid foam, viscous oil, or light brown gum (amorphous) |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; decomposes in water/base |

| Leaving Group | p-Nitrophenolate (pKa ~7.[1]1) |

Structural "Warhead" Diagram

The following diagram illustrates the electrophilic activation provided by the nitro group, which makes the carbonyl susceptible to nucleophilic attack.

Figure 1: Structural logic of Poc-ONp.[1] The p-nitrophenyl group activates the central carbonyl, while the cyclopentyl group remains as the protecting moiety.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the impurity profile. Poc-ONp is typically synthesized by reacting cyclopentanol with 4-nitrophenyl chloroformate in the presence of a weak base (Pyridine or Triethylamine).[1]

Synthesis Workflow

Figure 2: Synthesis pathway and potential degradation to 4-nitrophenol.[1]

Critical Impurities

-

4-Nitrophenol: The primary degradation product (hydrolysis).[1] Indicator: Yellow discoloration.[1]

-

Bis(4-nitrophenyl) carbonate: Formed if the starting chloroformate disproportionates or if stoichiometry is incorrect.[1] Indicator: Additional aromatic signals in NMR.

-

Dicyclopentyl carbonate: Formed if excess cyclopentanol reacts with the product (rare under controlled conditions).[1]

Spectroscopic Characterization

The following data represents the "Gold Standard" for confirming the identity of Poc-ONp.

Proton NMR ( H NMR)

Solvent: CDCl

The spectrum is distinct due to the symmetry of the nitrophenyl group and the specific deshielding of the cyclopentyl methine proton.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.24 | Doublet ( | 2H | Ar-H (ortho to NO | Highly deshielded by the electron-withdrawing nitro group.[1] |

| 7.55 | Doublet ( | 2H | Ar-H (meta to NO | Deshielded by the carbonate oxygen, but less so than the nitro-adjacent protons.[1] |

| 5.13 | Multiplet ( | 1H | Cyclopentyl CH (Methine) | Diagnostic Peak. The shift from ~4.0 (alcohol) to >5.0 indicates successful acylation (carbonate formation).[1] |

| 1.60 – 2.00 | Multiplets | 8H | Cyclopentyl CH | Characteristic ring envelope.[1] |

Self-Validation Check:

-

If the doublet at 8.24 ppm integrates to < 2H relative to the methine at 5.13 ppm, significant hydrolysis to 4-nitrophenol (which has different shifts in base) or solvent contamination is present.[1]

-

Note: 4-Nitrophenol impurity typically shows shifts at 6.9 and 8.1 ppm (broad) depending on concentration and H-bonding.[1]

Carbon NMR ( C NMR)

-

Carbonyl: ~152.0 – 155.0 ppm (Mixed carbonate characteristic).[1]

-

Aromatic: ~155 (C-O), 145 (C-N), 125 (CH), 121 (CH).[1]

-

Cyclopentyl: ~80.0 (CH-O), 32.0 (CH

), 23.0 (CH

Infrared Spectroscopy (FT-IR)[1]

Functional Assay: Reactivity Validation

To validate the reagent's activity before using it on precious substrates (e.g., complex peptides), perform this standard "Kill Test" using Benzylamine.[1]

Protocol: Poc-Protection of Benzylamine

Objective: Confirm reagent quality by converting Benzylamine to N-(Cyclopentyloxycarbonyl)benzylamine.

-

Setup: Dissolve Poc-ONp (1.0 equiv, e.g., 25 mg) in DCM (1 mL).

-

Addition: Add Benzylamine (1.1 equiv) and Triethylamine (1.5 equiv).

-

Observation:

-

TLC Monitoring:

Interpretation:

Storage & Stability

-

Temperature: Store at -20°C .

-

Atmosphere: Strictly anhydrous (Argon/Nitrogen).[1]

-

Stability: As a mixed carbonate, it is susceptible to hydrolysis.[1] If the solid turns yellow in the bottle, it has degraded.

-

Handling: It is a "solid foam" or gum.[1] Do not attempt to recrystallize from hot solvents; purification is best achieved via rapid silica chromatography or use as crude if purity is >90%.[1]

References

-

Synthesis & NMR Data

-

Application in Drug Discovery (CDK Inhibitors)

-

General Reactivity of Mixed Carbonates

spectroscopic analysis of Cyclopentyl 4-nitrophenyl carbonate

An In-depth Technical Guide to the Spectroscopic Analysis of Cyclopentyl 4-nitrophenyl carbonate

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery and fine chemical synthesis, the unambiguous characterization of reagents and intermediates is the bedrock of reliable and reproducible science. Cyclopentyl 4-nitrophenyl carbonate is a key activated reagent, frequently employed in the synthesis of more complex molecules by facilitating the introduction of a cyclopentoxycarbonyl group. Its purity and structural integrity are paramount. This guide is designed not merely to present spectra, but to provide a cohesive analytical strategy. As a Senior Application Scientist, my objective is to move beyond simple data reporting and delve into the causality of our analytical choices, demonstrating how a multi-technique spectroscopic approach forms a self-validating system for the comprehensive characterization of this vital compound.

The Molecular Blueprint: Structure and Analytical Implications

At its core, Cyclopentyl 4-nitrophenyl carbonate is an asymmetric carbonate ester. Its structure is a confluence of three distinct chemical motifs: an aliphatic cyclopentyl ring, a central carbonate linker, and an electronically-activated 4-nitrophenyl leaving group. Each of these components imparts a unique and identifiable signature upon the molecule's spectroscopic profile. A thorough analysis, therefore, relies on leveraging techniques that can probe and report on each of these structural features.

Caption: Structure of Cyclopentyl 4-nitrophenyl carbonate with key functional groups highlighted.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is the initial checkpoint in our analytical workflow. Its power lies in the rapid and non-destructive identification of covalent bond vibrations, which correspond to specific functional groups. For this molecule, the IR spectrum is dominated by strong, characteristic absorptions from the carbonate and nitro moieties.

Expertise & Experience: Interpreting the Vibrational Landscape

The most telling signal is the carbonyl (C=O) stretch of the carbonate group. In a typical aliphatic carbonate, this appears around 1740-1750 cm⁻¹. However, in Cyclopentyl 4-nitrophenyl carbonate, this band is expected at a higher wavenumber, typically 1760-1780 cm⁻¹ . This shift is causal; the oxygen atom attached to the phenyl ring is less electron-donating due to the aromatic system, which increases the double-bond character and vibrational frequency of the C=O bond.

The nitro (NO₂) group provides two unmistakable, strong bands.[1][2] The asymmetric stretch is a powerful absorption between 1550-1475 cm⁻¹ , while the symmetric stretch appears in the 1360-1290 cm⁻¹ region.[2] The presence of both intense peaks is a highly reliable indicator of the nitro group. Further confidence is gained by identifying the C-O stretching vibrations of the carbonate ester linkage, typically seen as two bands between 1250-1000 cm⁻¹ .

Data Presentation: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Moiety |

| 3120-3080 | Medium | Aromatic C-H Stretch | 4-Nitrophenyl Group |

| 2970-2870 | Medium | Aliphatic C-H Stretch | Cyclopentyl Group |

| 1780-1760 | Strong | C=O Carbonyl Stretch | Carbonate Linker |

| 1610-1580 | Medium | Aromatic C=C Stretch | 4-Nitrophenyl Group |

| 1530-1510 | Strong | Asymmetric NO₂ Stretch | 4-Nitrophenyl Group |

| 1350-1340 | Strong | Symmetric NO₂ Stretch | 4-Nitrophenyl Group |

| 1220-1180 | Strong | Asymmetric C-O-C Stretch | Carbonate Linker |

| 1020-1000 | Medium | Symmetric C-O-C Stretch | Carbonate Linker |

| 870-840 | Strong | Aromatic C-H Out-of-Plane Bend (para-subst.) | 4-Nitrophenyl Group |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol is designed for its simplicity and minimal sample preparation, making it a trustworthy and efficient first-pass analysis.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid Cyclopentyl 4-nitrophenyl carbonate powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Caption: Workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the ultimate confirmation of molecular weight and offers valuable structural clues through fragmentation analysis. The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

Expertise & Experience: Choosing the Right Ionization Method

For a molecule like Cyclopentyl 4-nitrophenyl carbonate (MW = 251.22 g/mol ), both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are viable.

-

Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion (M⁺˙ at m/z 251). However, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically yields an intense protonated molecule ([M+H]⁺ at m/z 252) or adduct ions (e.g., [M+Na]⁺ at m/z 274). This is ideal for unequivocally confirming the molecular weight.

Using High-Resolution Mass Spectrometry (HRMS) is the gold standard. It can determine the mass-to-charge ratio to four or five decimal places, allowing for the calculation of the elemental formula and confirming the molecular composition with very high confidence. For C₁₂H₁₃NO₅, the expected exact mass of the [M+H]⁺ ion is 252.08665.

Data Presentation: Predicted Mass Fragments

| m/z (Nominal) | Proposed Ion Formula | Fragmentation Pathway |

| 252 | [C₁₂H₁₄NO₅]⁺ | Protonated Molecule ([M+H]⁺) - Common in ESI |

| 251 | [C₁₂H₁₃NO₅]⁺˙ | Molecular Ion (M⁺˙) - Often weak or absent in EI |

| 183 | [C₅H₉O-C=O]⁺ | Loss of 4-nitrophenoxy radical |

| 139 | [C₆H₅NO₃]⁺˙ | 4-Nitrophenol ion |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Experimental Protocol: GC-MS Analysis

This protocol is suitable for assessing purity and identifying volatile impurities alongside the main component.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method Setup:

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid overloading the column and detector.

-

Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280 °C. [3]3. MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively). [4]4. Analysis: Inject the sample and acquire the data. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from the peak.

-

Caption: Proposed major fragmentation pathways in EI-MS.

A Holistic Approach to Purity and Characterization

No single technique can provide a complete picture. True scientific integrity is achieved by synthesizing the data from these orthogonal methods.

-

FT-IR validates the presence of the core functional groups.

-

NMR confirms the precise atomic connectivity and structural framework.

-

MS verifies the molecular weight and elemental composition.

For quantitative purity assessment, chromatographic techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) are the methods of choice. [3][5]These methods physically separate impurities from the main compound, allowing for their quantification based on peak area percentages. The combination of chromatographic purity and spectroscopic confirmation provides a robust, self-validating system for quality control.

Conclusion

The is a clear illustration of modern analytical chemistry principles. By systematically applying FT-IR, ¹H and ¹³C NMR, and Mass Spectrometry, we can move from a hypothesis of a structure to its confident confirmation. Each technique provides a unique and essential piece of the puzzle. This integrated approach ensures that researchers and drug development professionals can proceed with confidence, knowing that the identity, structure, and purity of their starting materials are rigorously and authoritatively established.

References

-

ResearchGate. (n.d.). Mid‐IR reflectance spectra of carbonates and nitrates. Retrieved from [Link]

-

Brook, W. H. (n.d.). Lattice Frequencies and Rotational Barriers for Inorganic Carbonates and Nitrates From Low Temperature Infrared Spectroscopy. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Carbonate Esters, Additives, and Phosphate Esters in Lithium-Ion Battery Electrolyte Using GCMS-QP2050. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

-

Beilstein Journals. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Retrieved from [Link]

-

Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

-

eurl-pesticides.eu. (n.d.). APPLICATION OF GAS CROMATOGRAPHY TIME-OF-FLIGHT HRMS MASS SPECTROMETRY TO FOOD ANALYSIS. Retrieved from [Link]

Sources

Cyclopentyl 4-Nitrophenyl Carbonate: Structure, Reactivity, and Applications

This guide details the chemical structure, synthesis, reactivity, and applications of Cyclopentyl 4-nitrophenyl carbonate , a specialized mixed carbonate reagent used primarily for introducing the cyclopentyloxycarbonyl (Cyc) protecting group and synthesizing cyclopentyl carbamate pharmacophores.

Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

Cyclopentyl 4-nitrophenyl carbonate is a mixed carbonate ester serving as a mild, selective electrophile for transferring the cyclopentyl carboxylate moiety to nucleophiles (amines, alcohols). Unlike the highly reactive and lachrymatory cyclopentyl chloroformate, this reagent offers a balance of stability and reactivity, releasing p-nitrophenol as a spectrophotometrically traceable byproduct upon reaction. It is critical in the synthesis of CDK2 inhibitors and the installation of the acid-labile Cyclopentyloxycarbonyl (Cyc) protecting group.

Chemical Identity & Structure

Structural Analysis

The molecule consists of a central carbonyl core flanked by a cyclopentyl ether group and a p-nitrophenyl leaving group. The electron-withdrawing nitro group on the phenyl ring activates the carbonyl carbon towards nucleophilic attack, while the bulky cyclopentyl group provides steric modulation.

Key Properties:

-

Formula:

-

Molecular Weight: 251.24 g/mol

-

Physical State: Typically a viscous yellow oil or low-melting gum (unlike the crystalline bis-carbonate).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate, Acetonitrile; insoluble in water.

Structural Visualization

The following diagram illustrates the core connectivity and electronic activation.

Synthesis of the Reagent

While commercially available as a specialty reagent, it is often synthesized in situ or on-demand to ensure maximum purity, as mixed carbonates can disproportionate over extended storage.

Synthetic Pathway

The standard synthesis involves the reaction of cyclopentanol with 4-nitrophenyl chloroformate in the presence of a mild base.

Protocol:

-

Reagents: Cyclopentanol (1.0 equiv), 4-Nitrophenyl chloroformate (1.1 equiv), Triethylamine (TEA) or Pyridine (1.2 equiv).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Procedure:

-

Dissolve 4-nitrophenyl chloroformate in dry DCM at 0°C.

-

Add cyclopentanol slowly.

-

Add TEA dropwise over 20 minutes, maintaining temperature <5°C.

-

Stir at room temperature for 2–4 hours.

-

Workup: Wash with cold 1M HCl (to remove TEA), then saturated

, then brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the crude oil is often sufficiently pure (>95%).

-

Reactivity Profile & Mechanism

Mechanism of Aminolysis ( )

The utility of this reagent lies in its reaction with primary and secondary amines to form cyclopentyl carbamates . The reaction proceeds via an addition-elimination mechanism. The p-nitrophenolate anion is a stable leaving group (

Comparison with Other Reagents

| Reagent | Reactivity | Stability | Byproduct | Handling |

| Cyclopentyl Chloroformate | High | Low (Moisture sensitive) | HCl | Lachrymatory, Corrosive |

| Cyclopentyl 4-nitrophenyl carbonate | Moderate | High (Shelf-stable) | p-Nitrophenol | Solid/Oil, Mild |

| Cyclopentyl N-hydroxysuccinimide ester | Low-Moderate | High | NHS | Expensive to synthesize |

Applications in Drug Development[1]

The "Cyc" Protecting Group

The Cyclopentyloxycarbonyl (Cyc) group is an amine protecting group orthogonal to benzyl-based groups (like Cbz).

-

Stability: Stable to basic hydrolysis (mild) and hydrogenolysis (unlike Cbz).

-

Cleavage: Acid labile (TFA/DCM), similar to Boc but with modified lipophilicity which can aid in the crystallization of intermediates.

-

Use Case: Used when a peptide or small molecule requires a protecting group that survives catalytic hydrogenation but can be removed under acidic conditions.[1]

Pharmacophore Installation (CDK2 Inhibitors)

Recent medicinal chemistry campaigns, such as those for CDK2 inhibitors , utilize the cyclopentyl carbamate moiety to occupy specific hydrophobic pockets in the kinase ATP-binding site.

-

Workflow: The amine-bearing scaffold is reacted with Cyclopentyl 4-nitrophenyl carbonate in the presence of DIPEA in Acetonitrile or DMF.

-

Advantage: The reaction is clean, avoids the use of phosgene gas, and the yellow color of the byproduct serves as a visual indicator of reaction progress.

Experimental Protocol: Carbamate Formation

Objective: Protection of a secondary amine (e.g., Piperidine derivative).

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DMF (5 mL).

-

Base Addition: Add DIPEA (1.5 mmol).

-

Reagent Addition: Add Cyclopentyl 4-nitrophenyl carbonate (1.1 mmol) as a solution in minimal DMF or directly if oil.

-

Reaction: Stir at 25°C for 2–16 hours. The solution will turn yellow due to p-nitrophenol release.

-

Monitoring: Monitor by TLC or LC-MS (Target mass = Amine + 112 Da).

-

Workup: Dilute with EtOAc, wash extensively with 0.5M NaOH (to remove p-nitrophenol) and water.

-

Yield: Typical yields range from 85% to 95%.

Safety and Handling

-

Toxicity: The reagent releases p-nitrophenol, which is toxic and a skin irritant. All operations must be performed in a fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by ambient moisture.

-

Disposal: Aqueous washes containing p-nitrophenolate (bright yellow) should be treated as hazardous organic waste.

References

-

Synthesis of Mixed Carbonates

- Title: "Mixed Carbonates in Organic Synthesis: Prepar

- Source:Journal of Organic Chemistry

- Context: Describes the general method of reacting chloroform

-

Application in CDK Inhibitors

- Title: "Substituted cyclopentanes as cdk2 inhibitors (WO2023168686A1)"

- Source: Google P

- Context: Explicitly details the use of cyclopentyl 4-nitrophenyl carbonate (as a yellow oil)

-

Carbamate Protecting Groups

-

Kinetic Studies of Active Esters

- Title: "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbam

-

Source:Journal of Emerging Investigators[4]

- Context: Validates the release of p-nitrophenol as a monitoring tool.

Sources

solubility and stability of Cyclopentyl 4-nitrophenyl carbonate

An In-depth Technical Guide to the Solubility and Stability of Cyclopentyl 4-nitrophenyl carbonate

Introduction: Characterizing a Key Synthetic Intermediate

Cyclopentyl 4-nitrophenyl carbonate is an activated carbonate ester of significant interest in organic synthesis and drug development. Its structure, featuring a reactive 4-nitrophenyl carbonate moiety and a cyclopentyl group, positions it as a versatile reagent for introducing a cyclopentyl-oxycarbonyl group onto nucleophiles such as amines, alcohols, and thiols. This functionality is crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the cyclopentyl group can modulate properties like lipophilicity and metabolic stability.

A comprehensive understanding of the is paramount for its effective application. For researchers, scientists, and drug development professionals, this knowledge underpins successful reaction design, formulation development, and the establishment of appropriate storage and handling conditions. Inconsistent solubility can lead to failed reactions or poor yields, while unidentified degradation pathways can introduce impurities that compromise the safety and efficacy of the final product.

This guide provides a robust framework for characterizing the . It is structured not as a rigid template, but as a logical progression of scientific inquiry. The methodologies described are designed to be self-validating, providing not just data, but a deeper understanding of the molecule's intrinsic chemical behavior.

Section 1: Physicochemical Profile and Analytical Method Development

Before embarking on solubility and stability assessments, it is essential to establish a baseline physicochemical profile and develop a robust, stability-indicating analytical method.

1.1. Molecular Identity

-

Chemical Name: Cyclopentyl 4-nitrophenyl carbonate

-

Molecular Formula: C₁₂H₁₃NO₅

-

Molecular Weight: 251.24 g/mol

-

Chemical Structure: (Self-generated image, for illustration)

1.2. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the parent compound while separating it from all potential degradation products and impurities. This is the cornerstone of any reliable stability study. For Cyclopentyl 4-nitrophenyl carbonate, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the logical choice, given the chromophoric 4-nitrophenyl group.

The primary degradation product anticipated from hydrolysis is 4-nitrophenol (PNP), which is readily detectable by UV spectroscopy.[1][2]

Experimental Protocol: HPLC Method Development

-

Column Selection: Initiate with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is a versatile stationary phase for separating moderately polar compounds.

-

Mobile Phase Selection:

-

Start with a gradient elution to resolve the parent compound from potential degradants of varying polarity. A common starting point is a gradient of acetonitrile (ACN) and water (or a buffer like 0.01 M phosphate buffer, pH 3.0).

-

The acid in the mobile phase helps to produce sharp peak shapes for phenolic compounds like the potential degradant, 4-nitrophenol.

-

-

Wavelength Selection:

-

Perform a UV scan of Cyclopentyl 4-nitrophenyl carbonate and 4-nitrophenol.

-

An optimal wavelength for simultaneous detection of both the parent compound and the primary degradant, 4-nitrophenol, is likely to be around 290 nm.[3] A second wavelength, near the absorbance maximum of the 4-nitrophenolate ion (around 400-415 nm), can be used to specifically monitor for base-catalyzed degradation.[1]

-

-

Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity, linearity, range, accuracy, precision, and robustness. The most critical part of this validation is demonstrating specificity through forced degradation studies.

Section 2: Solubility Profile

The solubility of Cyclopentyl 4-nitrophenyl carbonate is dictated by the balance between the lipophilic cyclopentyl ring and the polar 4-nitrophenyl carbonate group. Based on the structure, it is expected to have good solubility in common organic solvents and limited solubility in aqueous media.[4][5]

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Experimental Protocol: Solubility Determination

-

Preparation: Add an excess amount of solid Cyclopentyl 4-nitrophenyl carbonate to several vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: Allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the validated HPLC method.

-

Quantification: Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation: Expected Solubility of Cyclopentyl 4-nitrophenyl carbonate

| Solvent | Dielectric Constant (Approx.) | Expected Solubility Category | Expected Solubility (mg/mL, 25 °C) |

| Water | 80.1 | Sparingly Soluble to Insoluble | < 0.1 |

| Methanol | 32.7 | Soluble | > 30 |

| Ethanol | 24.5 | Soluble | > 30 |

| Isopropanol | 19.9 | Soluble | > 30 |

| Acetonitrile | 37.5 | Freely Soluble | > 100 |

| Dichloromethane | 9.1 | Freely Soluble | > 100 |

| Tetrahydrofuran (THF) | 7.6 | Freely Soluble | > 100 |

| Acetone | 20.7 | Freely Soluble | > 100 |

| Toluene | 2.4 | Soluble | > 30 |

| Hexanes | 1.9 | Insoluble | < 0.01 |

Note: This table presents hypothetical data based on the expected behavior of the molecule. Actual experimental values are required for confirmation.

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Stability Profile and Forced Degradation

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a molecule.[6] These studies deliberately expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation pathways and demonstrating the specificity of the analytical method.[7] The goal is to achieve a target degradation of 5-20%.[8][6]

3.1. Hydrolytic Stability

Carbonate esters, particularly those with good leaving groups like 4-nitrophenol, are susceptible to hydrolysis.[1] The rate of hydrolysis is highly dependent on pH. These compounds are expected to be relatively stable in acidic and neutral conditions but degrade rapidly under basic conditions.[2]

Experimental Protocol: Hydrolytic Stress Testing

-

Sample Preparation: Prepare solutions of Cyclopentyl 4-nitrophenyl carbonate (e.g., 1 mg/mL) in three different media:

-

Acidic: 0.1 M Hydrochloric Acid (HCl)

-

Neutral: Purified Water

-

Basic: 0.1 M Sodium Hydroxide (NaOH)

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C). A room temperature control should also be included.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis. For example, neutralize the HCl sample with an equivalent amount of NaOH, and vice versa.

-

Analysis: Analyze all samples using the stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of parent compound remaining and identify and quantify any major degradation products. The primary expected degradant is 4-nitrophenol.

Data Presentation: Hypothetical Hydrolytic Degradation Data

| Condition | Time (hours) | Parent Compound Remaining (%) | 4-Nitrophenol Formed (%) | Mass Balance (%) |

| 0.1 M HCl, 60 °C | 24 | 98.5 | 1.3 | 99.8 |

| Water, 60 °C | 24 | 95.2 | 4.5 | 99.7 |

| 0.1 M NaOH, RT | 2 | 15.7 | 83.9 | 99.6 |

Note: Mass balance should be close to 100%, confirming that all major degradation products are accounted for.[7]

Visualization: Hydrolytic Degradation Pathway

Caption: Proposed pathway for base-catalyzed hydrolysis.

3.2. Thermal Stability

Thermal degradation studies assess the stability of the compound when exposed to heat. This is critical for determining appropriate manufacturing and storage conditions. Both solid-state and solution-state stability should be evaluated.

Experimental Protocol: Thermal Stress Testing

-

Solid State:

-

Place a known amount of solid Cyclopentyl 4-nitrophenyl carbonate in a vial.

-

Expose the vial to elevated temperatures (e.g., 80 °C) in a controlled oven for an extended period (e.g., 7 days).

-

At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

-

Solution State:

-

Prepare a solution of the compound in a stable, inert solvent (e.g., acetonitrile).

-

Incubate the solution at an elevated temperature (e.g., 60 °C).

-

Analyze aliquots at various time points by HPLC.

-

3.3. Photostability

Compounds containing nitroaromatic groups are often susceptible to photodegradation.[7][9] Photostability testing is a regulatory requirement (ICH Q1B) and helps determine if the substance or product needs protection from light.[8]

Experimental Protocol: Photostability Testing

-

Sample Preparation: Prepare solid samples and solutions of the compound in a photochemically inert solvent.

-

Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

-

Evaluation: Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

3.4. Oxidative Stability

Oxidative degradation can occur in the presence of oxidizing agents. Hydrogen peroxide (H₂O₂) is commonly used as a stress agent for these studies.[6]

Experimental Protocol: Oxidative Stress Testing

-

Sample Preparation: Dissolve Cyclopentyl 4-nitrophenyl carbonate in a suitable solvent.

-

Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubation: Maintain the mixture at room temperature. Oxidative reactions can be rapid, so frequent sampling (e.g., 0, 1, 2, 4, 8 hours) is advised.[6]

-

Analysis: Analyze the samples directly by HPLC. The mobile phase will dilute the H₂O₂, preventing column damage.

Section 4: Summary and Recommendations

Based on its chemical structure and the behavior of analogous compounds, Cyclopentyl 4-nitrophenyl carbonate is predicted to be a moderately stable compound with specific vulnerabilities.

-

Solubility: The compound is expected to be freely soluble in common polar aprotic solvents (ACN, THF, Dichloromethane) and alcohols, but sparingly soluble in water and non-polar solvents like hexanes.

-

Stability:

-

Hydrolysis: Highly susceptible to base-catalyzed hydrolysis. It should be handled in neutral or mildly acidic conditions to prevent degradation.

-

Thermal: Expected to have good thermal stability under typical laboratory conditions but should be evaluated for long-term storage at elevated temperatures.

-

Photostability: The 4-nitrophenyl moiety suggests a potential for light sensitivity.

-

Oxidative: The molecule does not contain functional groups that are highly susceptible to oxidation, but this must be confirmed experimentally.

-

Recommendations for Handling and Storage:

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

-

Handling: Avoid exposure to basic conditions, high temperatures, and direct sunlight. Use in well-ventilated areas. When used in reactions, ensure the reaction medium is free from strong bases unless hydrolysis is the intended outcome.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Pillot, D., Deville, J., & Prinzhofer, A. (2016). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 71(4), 48.

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

International Journal of Scientific and Development Research. (2021). Force Degradation for Pharmaceuticals: A Review. IJSDR, 6(8). Retrieved from [Link]

-

Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Mishin, V. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Retrieved from [Link]

- Bender, M. L., & Turnquest, B. W. (1957). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. Journal of the American Chemical Society, 79(7), 1656–1661.

-

Royal Society of Chemistry. (n.d.). Thermal decomposition of metal carbonates. RSC Education. Retrieved from [Link]

-

Save My Exams. (2024, March 26). Thermal Decomposition of Metal Carbonates (Oxford AQA IGCSE Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). The Thermal Stability of the Nitrates and Carbonates. Retrieved from [Link]

-

Clark, J. (2021, December 15). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. Retrieved from [Link]

- Fife, T. H., & McMahon, D. M. (1970). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. The Journal of Organic Chemistry, 35(11), 3699–3704.

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]

- Liu, J., et al. (2008). Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group. Bioorganic & Medicinal Chemistry, 16(11), 6175-6184.

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

- Tang, W. Z., & Huang, C. P. (1996). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water Science and Technology, 34(9), 117-124.

- Tang, W. Z., & Huang, C. P. (1997). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.

- Tang, W. Z., & Huang, C. P. (1996). Direct photolysis of nitroaromatic compounds in aqueous solutions. Chemosphere, 33(8), 1621-1635.

- Legrini, O., Oliveros, E., & Braun, A. M. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 2(3), 259-267.

- Google Patents. (2017). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

-

Ningbo Inno Pharmchem Co., Ltd. (2023, April 4). BIS(4-NITROPHENYL) CARBONATE: A Versatile Compound for Chemical Synthesis. Retrieved from [Link]

-

Eureka. (2012, November 7). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Bis(4-nitrophenyl)carbonate. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

- Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.

- Nishikata, T., et al. (2014). Grignard Reactions in Cyclopentyl Methyl Ether. The Journal of Organic Chemistry, 79(21), 10474-10480.

- Ujhelyi, Z., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-846.

-

Ujhelyi, Z., et al. (2020, August 18). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Um, I. H., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 71(6), 2301-2305.

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 5070-13-3: Bis(4-nitrophenyl) carbonate | CymitQuimica [cymitquimica.com]

- 5. BIS(4-NITROPHENYL) CARBONATE CAS#: 5070-13-3 [m.chemicalbook.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

Cyclopentyl 4-Nitrophenyl Carbonate: A Versatile Activating Agent for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Activated Carbonates

In the landscape of modern organic synthesis, the quest for efficient and selective methods for the formation of carbon-heteroatom bonds is a constant driving force. Among the myriad of reagents developed for this purpose, activated carbonates, particularly those derived from 4-nitrophenol, have carved out a significant and enduring niche.[1][2] The electron-withdrawing nature of the 4-nitrophenyl group renders the carbonate carbonyl highly electrophilic, facilitating its reaction with a wide range of nucleophiles under mild conditions.[3][4] This inherent reactivity makes 4-nitrophenyl carbonates invaluable tools for the construction of carbamates, ureas, and other important functional groups that are prevalent in pharmaceuticals, agrochemicals, and materials science.[2][5]

This technical guide provides a comprehensive overview of Cyclopentyl 4-nitrophenyl carbonate, a representative yet underexplored member of this important class of reagents. While specific literature on this exact molecule is sparse, this guide will leverage the extensive knowledge base of analogous alkyl and aryl 4-nitrophenyl carbonates to present a detailed examination of its probable synthesis, physicochemical properties, and key applications. The principles and protocols discussed herein are intended to be broadly applicable, providing a solid foundation for researchers to incorporate this versatile reagent into their synthetic endeavors.

Synthesis of Cyclopentyl 4-Nitrophenyl Carbonate: A Practical Approach

The most direct and widely employed method for the synthesis of alkyl 4-nitrophenyl carbonates is the reaction of the corresponding alcohol with 4-nitrophenyl chloroformate in the presence of a base.[2][3] This approach is expected to be highly effective for the preparation of Cyclopentyl 4-nitrophenyl carbonate.

Proposed Synthetic Protocol

Reaction: Cyclopentanol + 4-Nitrophenyl chloroformate → Cyclopentyl 4-nitrophenyl carbonate

Materials:

-

Cyclopentanol

-

4-Nitrophenyl chloroformate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et3N)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.0 equivalent) and anhydrous DCM or THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add pyridine or triethylamine (1.1 equivalents) dropwise to the stirred solution.

-

Addition of 4-Nitrophenyl Chloroformate: Slowly add a solution of 4-nitrophenyl chloroformate (1.05 equivalents) in anhydrous DCM or THF to the reaction mixture. The reaction is often accompanied by the formation of a precipitate (pyridinium or triethylammonium hydrochloride).

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cyclopentyl 4-nitrophenyl carbonate.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of 4-nitrophenyl chloroformate with atmospheric moisture.

-

Anhydrous Solvents: Water can hydrolyze the highly reactive 4-nitrophenyl chloroformate.

-

Base: Neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Pyridine and triethylamine are commonly used for their efficacy and ease of removal.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction. Allowing the reaction to warm to room temperature ensures completion.

-

Aqueous Work-up: The washing steps are crucial for removing the base, its salt, and any unreacted starting materials or water-soluble byproducts.

Caption: Synthesis of Cyclopentyl 4-nitrophenyl carbonate.

Physicochemical Properties and Characterization

Expected Properties of Cyclopentyl 4-Nitrophenyl Carbonate:

| Property | Expected Value/Characteristic |

| Appearance | White to pale yellow crystalline solid or oil |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, acetone); Insoluble in water |

| Stability | Moisture-sensitive; should be stored under an inert atmosphere in a cool, dry place |

| Molecular Weight | 251.24 g/mol |

| Melting Point | Expected to be a low-melting solid or an oil at room temperature |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the cyclopentyl protons and the aromatic protons of the 4-nitrophenyl group (two doublets in the aromatic region).

-

¹³C NMR: Expect signals for the cyclopentyl carbons, the aromatic carbons, and the carbonate carbonyl carbon (typically around 152-155 ppm).

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbonate group is expected in the region of 1760-1780 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observable.

Applications in Drug Development and Organic Synthesis

The primary utility of Cyclopentyl 4-nitrophenyl carbonate lies in its ability to act as an efficient electrophilic source of the cyclopentyloxycarbonyl group. This reactivity is harnessed in several key applications.

Carbamate Synthesis

The reaction of Cyclopentyl 4-nitrophenyl carbonate with primary or secondary amines is a straightforward and high-yielding method for the synthesis of cyclopentyl carbamates.[1][2] Carbamates are a crucial functional group in many pharmaceutical compounds.

Reaction Workflow for Carbamate Synthesis:

Caption: Workflow for the synthesis of cyclopentyl carbamates.

Detailed Protocol for Carbamate Synthesis:

-

Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as DCM, THF, or DMF.

-

Addition of Carbonate: Add Cyclopentyl 4-nitrophenyl carbonate (1.05 equivalents) to the solution.

-

Base (Optional but Recommended): For amine hydrochlorides or to accelerate the reaction, add a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can often be visually monitored by the appearance of the yellow color of the 4-nitrophenolate anion, especially if a base is used.

-

Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up and Purification: Perform a standard aqueous work-up to remove the 4-nitrophenol byproduct and any salts. The desired carbamate can then be purified by column chromatography or recrystallization.

Protection of Alcohols and Amines

The cyclopentyloxycarbonyl group can serve as a protecting group for alcohols and amines. While not as common as other protecting groups, its specific steric and electronic properties may be advantageous in certain synthetic contexts. 4-Nitrophenyl carbonates are known to be stable in acidic and neutral conditions and are cleaved under basic conditions.[3][6]

Mechanism of Base-Catalyzed Deprotection:

The deprotection proceeds via a nucleophilic attack of a base (e.g., hydroxide) on the carbonyl carbon, followed by the elimination of the protected alcohol or amine and subsequent decarboxylation.[3]

Caption: Simplified deprotection mechanism of a cyclopentyl carbamate.

Conclusion

Cyclopentyl 4-nitrophenyl carbonate, as a representative of the broader class of activated 4-nitrophenyl carbonates, is a valuable and versatile reagent for organic synthesis. Its ease of preparation and high reactivity with nucleophiles make it an excellent choice for the synthesis of carbamates and for the protection of alcohols and amines. The principles and protocols outlined in this guide, derived from the extensive literature on analogous compounds, provide a solid framework for the effective utilization of Cyclopentyl 4-nitrophenyl carbonate in drug discovery and development. The predictable reactivity and the ability to monitor reactions colorimetrically further enhance its appeal as a practical tool in the modern synthetic chemist's arsenal.

References

-

Barluenga, J., & Fananas, F. J. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of organic chemistry, 71(10), 3876–3884. [Link]

-

Castro, E. A., Pizarro, N., Santos, J. G., & Santos, A. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 67(23), 8127–8132. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-Nitrophenyl tetradecyl carbonate Properties. [Link]

-

Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

-

Um, I. H., & Buncel, E. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of organic chemistry, 73(15), 5963–5970. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Castro, E. A., Andujar, M., & Tonedo, P. (2007). Nucleofugality hierarchy, in the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate. Experimental and theoretical study. Organic & biomolecular chemistry, 5(11), 1787–1792. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(4-nitrophenyl) carbonate. PubChem. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023, April 4). BIS(4-NITROPHENYL) CARBONATE: A Versatile Compound for Chemical Synthesis. [Link]

-

Vangala, M., & Shinde, G. P. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein journal of organic chemistry, 12, 2086–2092. [Link]

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)

-

Reddit. (2024, October 2). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. [Link]

-

Kieffer, M., & Toldy, M. E. (2016). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. PloS one, 11(7), e0158822. [Link]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96–124. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Vangala, M., & Shinde, G. P. (2016). Supporting Information File 1: Detailed experimental procedures, compound characterization and copies of 1H and 13C NMR spectra of all new compounds. Beilstein journal of organic chemistry, 12, 2086–2092. [Link]

-

Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

- Google Patents. (n.d.).

-

Castro, E. A., Gazitúa, M., & Santos, J. G. (2006). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates in Aqueous Ethanol. The Journal of organic chemistry, 71(21), 8196–8201. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. Nucleofugality hierarchy, in the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate. Experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

Methodological & Application

The Cyclopentyloxycarbonyl (Cpoc) Group: A Detailed Guide to Amine Protection Using Cyclopentyl 4-Nitrophenyl Carbonate

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the selective protection and deprotection of functional groups is a cornerstone of success.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in a molecule.[2] Carbamates are among the most robust and widely used protecting groups for amines, offering a balance of stability and controlled cleavage.[3]

Among the diverse array of carbamate-forming reagents, those activated with a 4-nitrophenyl leaving group offer a reliable and efficient means of amine protection. The electron-withdrawing nature of the nitrophenyl group makes the carbonate carbonyl highly susceptible to nucleophilic attack by an amine, while the resulting 4-nitrophenoxide is an excellent leaving group, driving the reaction to completion.[4] This application note provides a comprehensive technical guide to the use of Cyclopentyl 4-nitrophenyl carbonate for the introduction of the cyclopentyloxycarbonyl (Cpoc) protecting group onto primary and secondary amines. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for protection and deprotection, and discuss the strategic advantages of the Cpoc group in modern organic synthesis.

The Cpoc Protecting Group: Rationale and Advantages

The cyclopentyloxycarbonyl (Cpoc) group is an acid-labile protecting group, exhibiting cleavage characteristics similar to the well-known tert-butoxycarbonyl (Boc) group.[5] This property is paramount, as it allows for orthogonal protection strategies .[2] For instance, a Cpoc-protected amine can be selectively deprotected in the presence of base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, or groups susceptible to hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[3] This orthogonality is a critical consideration in the synthesis of complex molecules with multiple functional groups.[1]

While similar to the Boc group, the Cpoc group can offer subtle yet significant advantages in certain contexts. The cyclopentyl moiety can influence the solubility and crystallographic properties of an intermediate, which can be beneficial for purification and handling. Furthermore, the steric profile of the cyclopentyl group, while substantial enough to confer stability, differs from the tertiary branching of the tert-butyl group, which may impact its reactivity and cleavage kinetics in nuanced ways.

Reaction Mechanism: The Chemistry of Cpoc Protection

The protection of an amine with Cyclopentyl 4-nitrophenyl carbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the highly stable 4-nitrophenoxide anion, which is subsequently protonated. The overall result is the formation of a stable N-Cpoc carbamate and 4-nitrophenol as a byproduct.

The deprotection of the N-Cpoc group is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[6] The mechanism mirrors that of Boc deprotection:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid.[6]

-

Carbocation Formation: The protonated carbamate is unstable and fragments, leading to the formation of a stable cyclopentyl cation and an unstable carbamic acid intermediate.[6]

-

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide.[6]

-

Amine Salt Formation: The liberated amine is protonated by the excess acid to form the corresponding amine salt.[6]

Experimental Protocols

Part 1: Synthesis of the Protecting Agent - Cyclopentyl 4-Nitrophenyl Carbonate

For a self-validating system, control over the quality of the protecting agent is paramount. While commercially available, Cyclopentyl 4-nitrophenyl carbonate can be synthesized in a two-step process from cyclopentanol.

Step 1a: Synthesis of Cyclopentyl Chloroformate

Cyclopentyl chloroformate is a key intermediate and can be prepared by reacting cyclopentanol with triphosgene.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with triphosgene dissolved in anhydrous diethyl ether. The solution is cooled to -70 °C using a dry ice/acetone bath.

-

Reagent Addition: A solution of cyclopentanol and pyridine in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled triphosgene solution.

-

Reaction and Work-up: The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to room temperature over 1.5 hours. The reaction is quenched by the addition of 1.0 N HCl. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield cyclopentyl chloroformate, which can often be used in the next step without further purification.[5]

Step 1b: Synthesis of Cyclopentyl 4-Nitrophenyl Carbonate

The crude cyclopentyl chloroformate is then reacted with 4-nitrophenol to yield the final protecting agent.

-

Reaction Setup: To a solution of 4-nitrophenol in a suitable aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer, add pyridine and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Cyclopentyl chloroformate, dissolved in dichloromethane, is added dropwise to the stirred solution.

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 1.5 hours. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Cyclopentyl 4-nitrophenyl carbonate.[7]

Part 2: Protection of a Primary Amine with Cyclopentyl 4-Nitrophenyl Carbonate

This protocol provides a general method for the N-Cpoc protection of a primary amine.

Caption: Workflow for N-Cpoc protection of an amine.

Detailed Protocol:

-

Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of Cyclopentyl 4-nitrophenyl carbonate (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of the yellow 4-nitrophenol byproduct is a visual indicator of reaction progression.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Cpoc protected amine.

Part 3: Deprotection of an N-Cpoc Protected Amine

As the Cpoc group is acid-labile, a standard protocol using Trifluoroacetic Acid (TFA) is highly effective.[6]

Caption: Workflow for N-Cpoc deprotection using TFA.

Detailed Protocol:

-

Reaction Setup: Dissolve the N-Cpoc protected amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (50% v/v).[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product will be the amine trifluoroacetate salt.

-

Isolation: The amine salt can often be used directly in the next step. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction. For solid products, trituration with cold diethyl ether can facilitate the isolation of the amine salt.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Cpoc protection and deprotection protocols. Note that optimal conditions may vary depending on the specific substrate.

| Parameter | Protection with Cpoc-pNP | Deprotection with TFA/DCM |

| Stoichiometry | Amine (1.0 eq), Cpoc-pNP (1.1 eq), Base (1.5 eq) | N-Cpoc Amine (1.0 eq) |

| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |

| Reagent | Cyclopentyl 4-nitrophenyl carbonate | Trifluoroacetic Acid (TFA) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 30 - 120 minutes |

| Typical Yield | >90% (after purification) | >95% (as salt) |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

-

Protection Reaction: The progress of the protection reaction can be easily monitored by TLC, observing the consumption of the starting amine and the appearance of the less polar N-Cpoc product. The formation of the yellow-colored 4-nitrophenol provides a clear visual cue that the reaction is proceeding.

-

Deprotection Reaction: Complete consumption of the starting material, as monitored by TLC or LC-MS, confirms the full cleavage of the Cpoc group. The quantitative formation of the amine salt ensures the integrity of the deprotection step.

Conclusion

Cyclopentyl 4-nitrophenyl carbonate is a highly effective reagent for the introduction of the acid-labile Cpoc protecting group for amines. The operational simplicity of the protection reaction, coupled with the clean and efficient acid-mediated deprotection, makes the Cpoc group a valuable tool for researchers, scientists, and drug development professionals. Its orthogonality to other common protecting groups further solidifies its utility in complex synthetic strategies, providing a reliable and robust method for the temporary masking of amine functionality.

References

- [Referenced article on peptide synthesis]

-

W. V. Ch, "1 Protection Reactions," Wiley-VCH, pp. 1-68, 2022. [Link]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

-

S. Hotha, "p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates," Beilstein Journal of Organic Chemistry, vol. 12, pp. 2092-2098, 2016. [Link]

- [Referenced article on peptide synthesis]

- [Referenced article on peptide synthesis]

-

Synlett, "4-Nitrophenyl Chloroformate," Thieme, 2008. [Link]

-

F. Albericio, "Protecting Groups in Peptide Synthesis," Springer Nature Experiments, 2017. [Link]

- [Referenced article on peptide synthesis]

-

P. G. M. Wuts, "VI Protecting Groups and Orthogonal Protection Strategies," University of Bristol, 2008. [Link]

- [Referenced article on peptide synthesis]

-

J. Clayden, "Protecting Groups for Amines: Carbamates," Master Organic Chemistry, 2018. [Link]

- [Referenced article on peptide synthesis]

Sources

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Application Notes & Protocols: Cyclopentyl 4-Nitrophenyl Carbonate in Organic Synthesis

Introduction: A Versatile Reagent for Carbamate Synthesis

Cyclopentyl 4-nitrophenyl carbonate is an activated carbonate reagent designed for the efficient introduction of the cyclopentyloxycarbonyl (Cyc-OC) protecting group onto nucleophiles, most notably primary and secondary amines. In the landscape of amine protection strategies, which is critical for multi-step synthesis in pharmaceutical and materials science, this reagent offers a reliable and straightforward method for forming stable carbamates.

The efficacy of Cyclopentyl 4-nitrophenyl carbonate stems from the electronic properties of its structure. The 4-nitrophenyl group is an excellent leaving group, activated by the strong electron-withdrawing nature of the nitro moiety (pKa of 4-nitrophenol ≈ 7.15).[1] This inherent reactivity allows for mild reaction conditions, broad functional group tolerance, and high yields. Furthermore, the reaction's progress can often be monitored visually; the displacement of the 4-nitrophenoxide ion results in the formation of a distinct yellow color in the reaction mixture, providing a simple qualitative check for conversion.[1][2]

This document provides a comprehensive guide to the mechanism, application, and practical execution of reactions mediated by Cyclopentyl 4-nitrophenyl carbonate, intended for researchers in organic synthesis and drug development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of Cyclopentyl 4-nitrophenyl carbonate with an amine proceeds via a classical nucleophilic acyl substitution mechanism. The process is typically facilitated by a non-nucleophilic base.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, zwitterionic tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the highly stable 4-nitrophenoxide anion as the leaving group.

-

Proton Transfer: The liberated 4-nitrophenoxide, or a scavenger base added to the reaction, deprotonates the newly formed carbamate, yielding the final neutral product and the 4-nitrophenol byproduct.

This stepwise mechanism, involving the formation and breakdown of a tetrahedral intermediate, is well-supported by kinetic studies on related 4-nitrophenyl carbonate systems.[3][4][5]

Caption: Mechanism of carbamate formation.

Detailed Experimental Protocol

This protocol provides a general procedure for the protection of a primary or secondary amine using Cyclopentyl 4-nitrophenyl carbonate.

Materials and Reagents

| Reagent / Material | Purpose | Typical Grade | Supplier Example |

| Amine Substrate | Starting material | >98% | N/A |

| Cyclopentyl 4-nitrophenyl carbonate | Protecting group source | >98% | Commercial suppliers |

| Triethylamine (TEA) or DIPEA | Non-nucleophilic base | Anhydrous, >99% | Sigma-Aldrich, Fisher |

| Dichloromethane (DCM) or DMF | Anhydrous Reaction Solvent | Anhydrous, >99.8% | Commercial suppliers |

| Saturated aq. NaHCO₃ solution | Aqueous wash (workup) | Reagent | N/A |

| Brine (Saturated aq. NaCl) | Aqueous wash (workup) | Reagent | N/A |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | Reagent | Commercial suppliers |

| Silica Gel | Stationary phase for chromatography | 60 Å, 230-400 mesh | Commercial suppliers |

| Ethyl Acetate / Hexanes | Mobile phase for chromatography | HPLC or Reagent Grade | Commercial suppliers |

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

-

Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., Dichloromethane, 0.1-0.5 M concentration). If the amine is supplied as a hydrochloride salt, add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine). If the amine is a free base, add 1.1 equivalents of the base.

-

Reagent Addition: While stirring at room temperature, add Cyclopentyl 4-nitrophenyl carbonate (1.1 eq) to the solution. The reagent can be added as a solid in one portion or portion-wise over several minutes. For highly exothermic reactions, consider cooling the flask in an ice bath before and during the addition.

-

Reaction Monitoring: Stir the reaction at room temperature. The mixture will typically turn yellow as the 4-nitrophenoxide leaving group is released.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

-

Workup - Quenching and Extraction:

-

Upon completion, dilute the reaction mixture with additional solvent (e.g., DCM).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the 4-nitrophenol byproduct, followed by water (1x) and brine (1x).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclopentyl carbamate product.

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.uc.cl [repositorio.uc.cl]

Cyclopentyl 4-nitrophenyl carbonate as a derivatizing agent in chromatography

Application Note: Cyclopentyl 4-Nitrophenyl Carbonate as a Derivatizing Agent in Chromatography

Introduction & Scientific Rationale

Cyclopentyl 4-nitrophenyl carbonate is a specialized mixed carbonate reagent used primarily for the selective carbamoylation of amines . In the context of chromatography (HPLC and LC-MS), it serves as a lipophilic derivatizing agent. Unlike standard UV-tagging reagents (e.g., FMOC-Cl, DNBC), this reagent is designed to modulate the hydrophobicity (retention) and stability of polar amines without introducing a bulky, highly aromatic fluorophore.

Core Applications

-

Retention Shift in RP-HPLC: Converts highly polar, basic amines (which elute in the void volume) into neutral, lipophilic cyclopentyl carbamates , enabling retention and resolution on C18 columns.

-

Impurity Profiling & Prodrug Synthesis: Used to synthesize reference standards for cyclopentyl-carbamate prodrugs or intermediates in pharmaceutical manufacturing (e.g., CDK inhibitors).

-